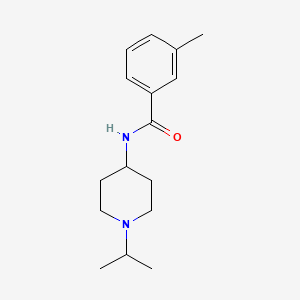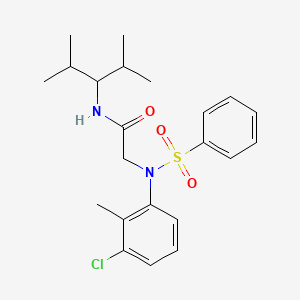![molecular formula C22H34N2O B4927659 1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine, commonly known as TFMPP, is a synthetic drug that belongs to the piperazine family. It is a psychoactive substance that has been used for recreational purposes due to its euphoric effects. However, TFMPP has also been studied for its scientific research applications, particularly in the field of neuroscience.
作用机制
TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are widely distributed throughout the brain. Activation of these receptors leads to an increase in intracellular signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. TFMPP also has affinity for other serotonin receptors, including the 5-HT1B, 5-HT1D, and 5-HT7 receptors, although its effects at these receptors are less well understood.
Biochemical and Physiological Effects:
TFMPP has been shown to increase serotonin release in the brain, which may contribute to its psychoactive effects. It has also been shown to increase dopamine release in certain brain regions, although the significance of this effect is unclear. TFMPP has been reported to produce euphoria, increased sociability, and altered sensory perception in humans. However, it can also cause adverse effects such as nausea, vomiting, and anxiety.
实验室实验的优点和局限性
TFMPP has several advantages as a research tool, including its high potency and selectivity for serotonin receptors. It has also been used as a tool to study the role of serotonin receptors in the regulation of mood and behavior. However, TFMPP has several limitations as well, including its potential for abuse and the lack of information on its long-term effects.
未来方向
There are several future directions for research on TFMPP, including the development of more selective agonists for specific serotonin receptor subtypes. Additionally, further research is needed to understand the long-term effects of TFMPP use and its potential for abuse. Finally, TFMPP may have potential therapeutic applications in the treatment of neurological disorders, although more research is needed to determine its safety and efficacy for these indications.
Conclusion:
In conclusion, TFMPP is a synthetic drug that has been studied for its scientific research applications, particularly in the field of neuroscience. It acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, and has been used as a tool to study the role of serotonin receptors in the regulation of mood and behavior. TFMPP has several advantages and limitations as a research tool, and there are several future directions for research on this compound.
合成方法
TFMPP is synthesized by reacting 1-(2-methoxyphenyl)piperazine with 2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol in the presence of a catalyst. The resulting product is then purified using chromatography techniques. TFMPP is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
TFMPP has been studied for its potential therapeutic effects in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has also been used as a research tool to study the role of serotonin receptors in the brain. TFMPP acts as an agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior.
属性
IUPAC Name |
1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O/c1-18-8-7-12-22(2,3)19(18)11-13-23-14-16-24(17-15-23)20-9-5-6-10-21(20)25-4/h5-6,9-10H,7-8,11-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZBRLQJRZDRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)

![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)



![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B4927637.png)
![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4927651.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4927667.png)